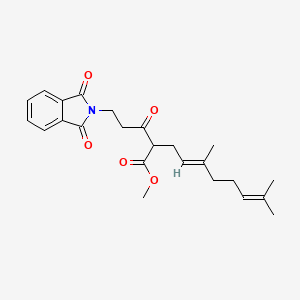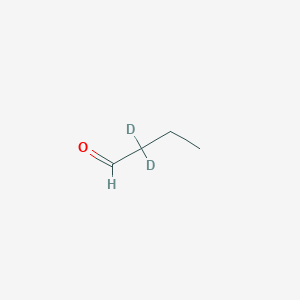
N-Butyraldehyde-2,2-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyraldehyde-2,2-D2: Butanal-2,2-D2 or 2,2-Dideuterobutanal , is a deuterium-labeled compound. It is a colorless liquid widely used in the production of pharmaceuticals, agrochemicals, and fragrances. The deuterium isotopic labeling provides unique applications in research and synthesis, allowing for precise tracking and analysis in various fields such as drug discovery, metabolic studies, and environmental research .
准备方法
Synthetic Routes and Reaction Conditions: N-Butyraldehyde-2,2-D2 can be synthesized through the hydroformylation of propylene, followed by isotopic exchange reactions to introduce deuterium atoms. The process involves the use of deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of propylene using a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields. The deuterium labeling is then introduced through isotopic exchange reactions .
化学反应分析
Types of Reactions: N-Butyraldehyde-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid.
Reduction: It can be reduced to form butanol.
Condensation: It can undergo aldol condensation to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation: Base catalysts such as sodium hydroxide (NaOH) are used for aldol condensation reactions.
Major Products:
Oxidation: Butyric acid
Reduction: Butanol
Condensation: 2-Ethyl-2-hexenal (from aldol condensation)
科学研究应用
N-Butyraldehyde-2,2-D2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracking and analysis in chemical reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug discovery and development to study drug metabolism and pharmacokinetics.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fragrances
作用机制
The mechanism of action of N-Butyraldehyde-2,2-D2 involves its role as a labeled compound in various reactions. The deuterium atoms allow for precise tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
相似化合物的比较
- Butyraldehyde (CAS 123-72-8)
- Butyraldehyde oxime (CAS 110-69-0)
- N-Butyraldehyde-aniline (CAS 4275-07-4)
- N-Butyraldehyde-D8 (CAS 84965-36-6)
Comparison: N-Butyraldehyde-2,2-D2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike its non-labeled counterparts, it allows for precise tracking and analysis in various fields, making it an essential tool for isotopic labeling studies .
属性
分子式 |
C4H8O |
|---|---|
分子量 |
74.12 g/mol |
IUPAC 名称 |
2,2-dideuteriobutanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3D2 |
InChI 键 |
ZTQSAGDEMFDKMZ-SMZGMGDZSA-N |
手性 SMILES |
[2H]C([2H])(CC)C=O |
规范 SMILES |
CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
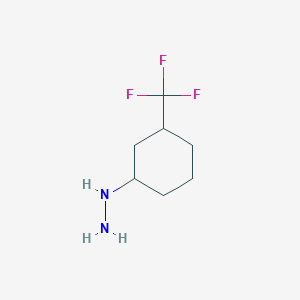
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)
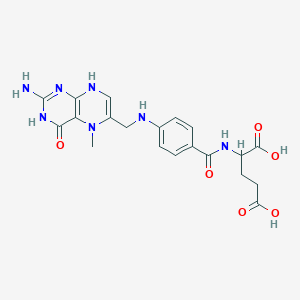
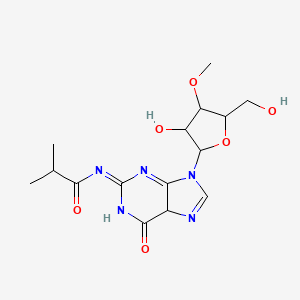
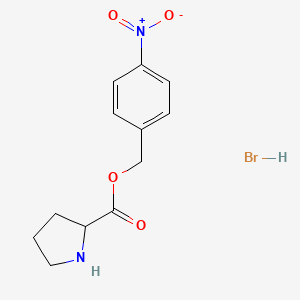
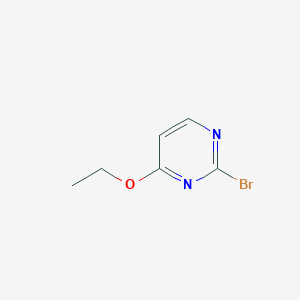
![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
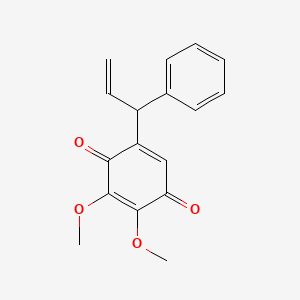
![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
